REACTION_CXSMILES
|
[CH2:1]1[O:15][C:4]2([CH2:9][CH2:8][C:7]([CH2:11][CH2:12][CH:13]=C)([OH:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1.[BH4-].[Na+].C[OH:19]>>[CH2:1]1[O:15][C:4]2([CH2:9][CH2:8][C:7]([CH2:11][CH2:12][CH2:13][OH:19])([OH:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C1COC2(CCC(CC2)(O)CCC=C)O1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
ozonide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was ozonized at -70° C. until a persistant blue color
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between brine and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted several more times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography with ethyl acetate as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C1COC2(CCC(CC2)(O)CCCO)O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |